1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone
Overview
Description
“1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone” is a chemical compound with the molecular formula C20H25FN2O. It has an average mass of 328.424 and a mono-isotopic mass of 328.19509 . This compound is a type of pyrrole .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C20H25FN2O/c1- 14- 8- 10- 22 (11- 9- 14) 13- 20 (24) 17- 12- 15 (2) 23 (16 (17) 3) 19- 7- 5- 4- 6- 18 (19) 21/h4- 7,12,14H,8- 11,13H2,1- 3H3
. The SMILES string is CC1CCN (CC1)CC (=O)C2=C (N (C (=C2)C)C3=CC=CC=C3F)C
.
Scientific Research Applications
Structural and Chemical Properties
The study of enaminones, including compounds similar to 1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone, has revealed detailed insights into their structural and chemical properties. For example, research has demonstrated that compounds such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues exhibit bifurcated intra- and intermolecular hydrogen bonding. These hydrogen bonds play a crucial role in stabilizing the crystal structures of these compounds, further indicating the potential for detailed structural analysis and applications in material science (Balderson et al., 2007).
Pharmacological Research
Compounds structurally related to 1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone have been investigated for their pharmacological properties. For instance, derivatives have been studied for their potential as inhibitors of blood platelet aggregation, showcasing the versatility of this chemical structure in contributing to new therapeutic agents (Grisar et al., 1976).
Material Science and Chemistry
In material science, the synthesis and characterization of related compounds have facilitated the exploration of new materials with specific electronic and structural properties. For instance, the synthesis of pyrrolo[2,1-c][1,4]benzoxazepines and their derivatives involves processes that could be applicable to the synthesis and design of materials based on 1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone, demonstrating the compound's relevance in developing novel materials with potential electronic applications (Kapples & Effland, 1993).
Chemical Synthesis and Drug Development
The compound and its analogues have been involved in the synthesis of various chemical entities, highlighting its importance in the drug development process. For example, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors, illustrates the compound's potential in contributing to the development of diagnostic and therapeutic agents (Eskola et al., 2002).
properties
IUPAC Name |
1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c1-14-8-10-22(11-9-14)13-20(24)19-12-15(2)23(16(19)3)18-6-4-17(21)5-7-18/h4-7,12,14H,8-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCVNTHDAGQJFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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